molecular formula C11H7ClF3NO B8224914 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole

5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole

Cat. No. B8224914
M. Wt: 261.63 g/mol
InChI Key: SLKGLAFNLGTRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole is a useful research compound. Its molecular formula is C11H7ClF3NO and its molecular weight is 261.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Tautomerism

Research indicates that derivatives of isoxazole, like 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole, exhibit unique tautomerism properties. In a study by Boulton and Katritzky (1961), the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, was explored. They found that these compounds exist in various forms depending on the solvent's polarity (Boulton & Katritzky, 1961).

Chemical Synthesis

Potkin et al. (2015) demonstrated the reaction of chloromethyl isoxazoles with substituted phenols, leading to the formation of aryloxymethyl isoxazoles. This reaction highlights the chemical versatility and potential applications of chloromethyl isoxazole derivatives in organic synthesis (Potkin et al., 2015).

Herbicidal Activity

A study by Hamper et al. (1995) found that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are structurally similar to 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole, exhibit significant herbicidal activity. This suggests potential agricultural applications for such compounds (Hamper et al., 1995).

Asymmetric Annulation

The study by Marron et al. (1988) on asymmetric isoxazole annulation indicates the role of isoxazole derivatives in the formation of complex organic structures. This process has implications for the synthesis of diverse organic molecules (Marron et al., 1988).

Lithiation and Reactivity

Research by Micetich and Chin (1970) on the preparation and lithiation of disubstituted isoxazoles provides insights into the reactivity of isoxazole derivatives, which is crucial for synthetic applications (Micetich & Chin, 1970).

properties

IUPAC Name

5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-6-9-5-10(16-17-9)7-1-3-8(4-2-7)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKGLAFNLGTRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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